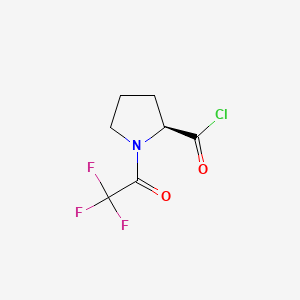

N-Trifluoroacetylprolyl chloride

Description

The exact mass of the compound N-Trifluoroacetylprolyl chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Trifluoroacetylprolyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Trifluoroacetylprolyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOYJPPISCCYDH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190186 | |

| Record name | 1-(Trifluoroacetyl)-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36724-68-2 | |

| Record name | N-Trifluoroacetylprolyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036724682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Trifluoroacetyl)-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-N-(Trifluoroacetyl)prolyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Master Guide: N-Trifluoroacetylprolyl Chloride (L-TPC)

Topic: N-Trifluoroacetylprolyl Chloride (L-TPC) Content Type: Technical Master Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-Trifluoroacetylprolyl chloride (TPC) , specifically the L-enantiomer (L-TPC), is a specialized Chiral Derivatizing Agent (CDA) used critically in the stereochemical resolution of amines and alcohols. Unlike achiral derivatizing agents that merely improve volatility, L-TPC introduces a second chiral center to the analyte, converting enantiomers (which have identical physical properties in an achiral environment) into diastereomers . These diastereomers possess distinct physical properties (boiling point, solubility, NMR chemical shift), enabling their separation on standard achiral gas chromatography (GC) stationary phases or enhancing resolution on chiral columns.

While less chemically stable than Mosher’s Acid Chloride (MTPA-Cl), L-TPC is often the reagent of choice for the forensic analysis of amphetamines and cathinones due to the high volatility imparted by the trifluoroacetyl (TFA) group and the conformational rigidity of the proline ring, which maximizes the structural differentiation between diastereomers.

Core Identity & Physicochemical Properties[1][2]

| Property | Specification |

| IUPAC Name | (2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride |

| CAS Number | 36724-68-2 (L-isomer) |

| Molecular Formula | C₇H₇ClF₃NO₂ |

| Molecular Weight | 229.58 g/mol |

| Physical State | Colorless to light yellow liquid (often supplied as 0.1 M solution in DCM or Chloroform) |

| Boiling Point | ~306°C (Predicted) / Decomposes |

| Sensitivity | Moisture Sensitive (Hydrolyzes to acid form), Lachrymator |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Mechanism of Action: Diastereomer Formation

The fundamental principle of L-TPC is the conversion of an enantiomeric mixture (e.g., R- and S-Amphetamine) into a pair of diastereomers (L-TPC-R-Amphetamine and L-TPC-S-Amphetamine).

The Chemical Pathway

-

Nucleophilic Attack: The lone pair of the analyte's amine (or hydroxyl) attacks the carbonyl carbon of the L-TPC acid chloride.

-

Elimination: Chloride is displaced as a leaving group.

-

Result: Formation of a stable amide (or ester) bond.

Because the reagent is optically pure (L-form), the resulting products are diastereomers.

-

Reaction: (L)-Reagent + (R)-Analyte → (L,R)-Product

-

Reaction: (L)-Reagent + (S)-Analyte → (L,S)-Product

(L,R) and (L,S) molecules are not mirror images; they are distinct chemical entities with different retention times on a GC column.

Visualization: Reaction Mechanism

Caption: Mechanism of diastereomer formation. The L-TPC reagent reacts with a racemic mixture to form separable diastereomers.

Critical Technical Nuance: The Racemization Risk[3]

A distinguishing feature of L-TPC compared to Mosher's Reagent is the presence of an acidic α-proton on the proline ring.

The "Achilles' Heel" of Proline Derivatives

The α-proton in L-TPC is adjacent to both an electron-withdrawing carbonyl group (the acid chloride) and the nitrogen atom, which bears a strongly electron-withdrawing trifluoroacetyl group. This makes the α-proton significantly more acidic than in standard amino acids.

Consequence: Under basic conditions or elevated temperatures, the L-TPC reagent itself can undergo enolization, leading to racemization (conversion of L-TPC to D-TPC). If the reagent racemizes, it will react with the analyte to form enantiomers of the diastereomers (e.g., D-TPC-R-Amphetamine), which co-elute with the target peaks, causing integration errors and false optical purity readings.

Comparison: L-TPC vs. Mosher's Acid Chloride (MTPA-Cl)

| Feature | L-TPC (Proline Derivative) | Mosher's Reagent (MTPA-Cl) |

| Structure | Cyclic amine (Proline) | Phenyl-methoxy-trifluoromethyl |

| α-Proton | Present (Risk of Racemization) | Absent (Quaternary C, No Racemization) |

| Steric Bulk | Moderate (Rigid Ring) | High (Phenyl + CF3) |

| Primary Use | GC-MS of Amines (Amphetamines) | NMR (1H, 19F) & HPLC |

| Volatility | Very High (Excellent for GC) | Moderate |

| Cost | Generally Lower | Higher |

Expert Insight: Use L-TPC when analyzing volatile amines by GC-MS where steric rigidity helps separation. Use Mosher's reagent for NMR analysis or when absolute configuration assignment is required without any risk of reagent racemization.

Validated Experimental Protocol: Derivatization of Amphetamines

This protocol is designed to minimize reagent racemization while ensuring complete derivatization.

Materials

-

Reagent: 0.1 M L-TPC in Dichloromethane (DCM) or Chloroform (freshly opened or stored under Argon).

-

Solvent: Ethyl Acetate or DCM (Dried over molecular sieves).

-

Base: Weak base preferred (e.g., Sodium Carbonate or dilute Pyridine). Avoid strong tertiary amines if high heat is used.

-

Analyte: Amine sample (extracted from plasma/urine or pure standard).

Step-by-Step Workflow

-

Preparation: Dissolve approximately 0.5 mg of the dry amine salt (or free base) in 100 µL of Ethyl Acetate.

-

Basification (If salt): If the amine is a hydrochloride salt, add a small amount of solid Na₂CO₃ or 10 µL of dilute pyridine to free the base.

-

Derivatization: Add 50 µL of 0.1 M L-TPC solution . Cap the vial immediately.

-

Reaction: Incubate at 55°C for 15–20 minutes .

-

Critical Control Point: Do not exceed 65°C. Higher temperatures exponentially increase the rate of reagent racemization via enolization.

-

-

Quenching (Optional but Recommended): Cool to room temperature. Add 200 µL of dilute aqueous HCl (0.1 M) or water to hydrolyze excess acid chloride.

-

Extraction: Vortex and centrifuge. Transfer the organic (top) layer to a GC vial.

-

Analysis: Inject 1 µL into the GC-MS.

GC-MS Parameters (Example)

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5), 30m x 0.25mm.

-

Oven: 70°C (1 min) → 10°C/min → 280°C.

-

Detection: SIM mode (Target ions specific to the diastereomers).

Visualization: Analytical Workflow

Caption: Standard workflow for chiral analysis of biological samples using L-TPC.

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Single Peak Observed | 1. Sample is pure enantiomer.2. Column resolution insufficient.3. Reagent hydrolyzed. | 1. Verify with racemic standard.2. Slow down GC ramp rate.3. Use fresh L-TPC; check for "OH" peak in MS. |

| Extra Peaks (Ghosting) | Reagent racemization (D-TPC impurities). | Lower reaction temp; reduce reaction time; ensure base is not excessive. |

| Low Yield | Moisture in solvent/vial consuming reagent. | Dry all solvents; use molecular sieves; flush vials with N₂. |

| Tailing Peaks | Active sites in GC liner or column. | Replace liner (deactivated); trim column guard. |

References

-

Mohr, S. et al. (2012).[2] Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Journal of Chromatography A. Link

-

Durden, D. A. et al. (1997).[3] Enantioselective gas chromatographic assay of 2-alkylamines using N-(trifluoroacetyl)prolyl derivatives. Journal of Chromatography B. Link[3]

-

Sigma-Aldrich. (n.d.). Product Specification: (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride. Link

-

H.L. Goering et al. (1974).[4] Preparation and properties of chiral lanthanide shift reagents. Journal of the American Chemical Society.[4] (Contextual reference for chiral shift reagents). Link

-

Guan, D. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis. (Contextual reference for mechanism of alpha-proton acidity). Link

Sources

- 1. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

Technical Guide: N-Trifluoroacetyl-L-prolyl Chloride (L-TPC)

Content Type: Technical Reference & Protocol Guide Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists[1]

Executive Summary

N-Trifluoroacetyl-L-prolyl chloride (L-TPC, also known as TPC or NTPC) is a specialized chiral derivatizing agent (CDA) used primarily to determine the enantiomeric purity of amines and alcohols.[1][2] By converting enantiomers into diastereomers, L-TPC allows for the separation of chiral compounds on standard achiral gas chromatography (GC) or NMR platforms.[1]

This guide provides a rigorous technical analysis of L-TPC, moving beyond basic properties to cover mechanistic causality, synthesis protocols, and critical handling requirements to prevent racemization—a common failure mode in chiral analysis.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

L-TPC is an acyl chloride derivative of L-proline.[1] The introduction of the highly electronegative trifluoroacetyl (TFA) group serves two functions: it protects the secondary amine of the proline ring and significantly increases the volatility of the resulting derivatives, making them ideal for Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| IUPAC Name | (2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride | |

| CAS Number | 36724-68-2 | Specific to the L-isomer |

| Molecular Formula | ||

| Molecular Weight | 229.58 g/mol | |

| Physical State | Viscous liquid or solid (low MP) | Often sold as 0.1M solution in DCM/CHCl3 |

| Density | ~1.308 g/mL | At 25°C |

| Boiling Point | ~306°C (Predicted) | Practical Note:[1][2][3][4][5][6][7][8][9] Decomposes/Hydrolyzes before boiling at atm pressure; typically used in solution.[1] |

| Solubility | Soluble in DCM, Chloroform, THF | Reacts violently with water/alcohols |

| Stability | Moisture Sensitive | Hydrolyzes to HCl and N-TFA-L-Proline |

Mechanistic Principles of Chiral Resolution

The utility of L-TPC relies on the chemical principle that enantiomers (mirror images) have identical physical properties in an achiral environment, whereas diastereomers (non-mirror images) have distinct physical properties (boiling point, solubility, NMR shift).[1]

The Reaction Pathway

When L-TPC (pure L-configuration) reacts with a racemic analyte (mixture of R- and S-amines), it forms two distinct diastereomeric amides:

-

L-TPC + (R)-Amine

(L,R)-Amide -

L-TPC + (S)-Amine

(L,S)-Amide

These two products, the (L,R) and (L,S) forms, are diastereomers.[1] They will elute at different retention times on a standard non-polar GC column (e.g., HP-5MS or DB-5), allowing for the calculation of Enantiomeric Excess (ee).[1]

Visualization: Chiral Derivatization Logic

The following diagram illustrates the transformation of a racemic mixture into separable diastereomers.

Caption: Transformation of enantiomers into diastereomers using L-TPC, enabling separation based on physical property divergence.

Synthesis & Preparation Protocol

While L-TPC is commercially available (typically as a 0.1M solution in methylene chloride), in-situ preparation or synthesis from L-proline ensures maximum activity and purity, particularly avoiding the hydrolysis products common in aged commercial stocks.[1]

Reagents Required[1][2][5][7][9][12][13]

-

L-Proline (High optical purity >99%)[1]

-

Trifluoroacetic Anhydride (TFAA)[1]

-

Thionyl Chloride (

)[1] -

Anhydrous Dichloromethane (DCM) or Chloroform[1]

Step-by-Step Synthesis Workflow

-

Protection (N-Acylation):

-

Activation (Chlorination):

-

Dissolve the N-TFA-L-proline in dry benzene or DCM.[1]

-

Add excess Thionyl Chloride (

).[1] Reflux for 2 hours. -

Critical Control Point: Ensure the system is under dry nitrogen.[1] Moisture will revert the chloride back to the acid.[1]

-

Purification: Evaporate solvent and excess

under vacuum.[1] The residue is the active L-TPC .[1]

-

Analytical Application: GC Derivatization Protocol

This protocol is validated for the separation of amphetamines, cathinones, and primary/secondary alcohols.[1]

Reagents

-

L-TPC Solution: 0.1 M in Chloroform (freshly prepared or commercial).

-

Base Trap: Triethylamine (TEA) or Pyridine (scavenges the HCl byproduct to drive reaction forward).[1]

-

Solvent: Ethyl Acetate or DCM (dried over

).[1]

Experimental Workflow

-

Sample Preparation:

-

Derivatization Reaction:

-

Workup (Optional but Recommended):

-

GC Analysis:

-

Column: HP-5MS or DB-5 (5% Phenyl Methyl Siloxane).[1]

-

Temp Program: 100°C (1 min)

10°C/min -

Detection: MS (SIM mode) for trace analysis.

-

Visualization: Analytical Workflow

Caption: Step-by-step derivatization workflow for GC-MS analysis of chiral amines.[1][6]

Handling, Stability & Safety (E-E-A-T)

The Racemization Risk

A critical "expert insight" often overlooked is the potential for racemization of the reagent itself .

-

Cause: Proline derivatives are susceptible to racemization via an oxazolone intermediate mechanism under highly basic conditions or excessive heat.[1]

-

Prevention: Avoid strong bases (like NaOH) during workup.[1] Use mild organic bases (pyridine/TEA) and keep incubation temperatures below 100°C. If the L-TPC racemizes, it will form (D,R) and (D,S) peaks, complicating the chromatogram with four peaks instead of two.[1]

Safety & Storage

-

Corrosivity: L-TPC releases HCl gas upon contact with moisture.[1] It is corrosive to skin, eyes, and mucous membranes.[1]

-

Storage: Store at 2–8°C in a desiccator. Commercial solutions in ampoules are preferred to prevent hydrolysis from atmospheric moisture.[1]

-

Hydrolysis: If the liquid turns cloudy or precipitates white solids, it has likely hydrolyzed to N-TFA-Proline (solid) and is no longer effective as an acylating agent.[1]

References

-

National Center for Biotechnology Information (PubChem). (2025).[1] N-Trifluoroacetylprolyl chloride (CID 3082449).[1] Retrieved from [Link][1]

-

Regis Technologies. (2015).[1][11] Safety Data Sheet: N-Trifluoroacetyl-L-prolyl chloride. Retrieved from [Link]

-

Mohr, S., et al. (2014).[1] Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride. Chirality, 24(12).[1] Retrieved from [Link]

Sources

- 1. N-Trifluoroacetylprolyl chloride | C7H7ClF3NO2 | CID 3082449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy N-Trifluoroacetylprolyl chloride | 36724-68-2 [smolecule.com]

- 3. oakwoodchemical.com [oakwoodchemical.com]

- 4. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]

- 5. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS#:36724-68-2 | (s)-(-)-n-(trifluoroacetyl)prolyl chloride | Chemsrc [chemsrc.com]

- 8. gcms.cz [gcms.cz]

- 9. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. US4643851A - Process for preparing trifluoroacetyl chloride - Google Patents [patents.google.com]

- 11. registech.com [registech.com]

Technical Guide: N-Trifluoroacetylprolyl Chloride (TPC) – Structure, Mechanism, and Application

Executive Summary

N-Trifluoroacetylprolyl chloride (TPC) , specifically the L-isomer (L-TPC), is a high-performance Chiral Derivatizing Agent (CDA) used to resolve enantiomeric amines and alcohols. By converting enantiomers into diastereomers, TPC enables separation via achiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR).

This guide details the structural advantages of TPC, the precise mechanism of diastereomer formation, and validated protocols for its synthesis and application. It addresses critical failure points—specifically reagent racemization—that often compromise data integrity in drug development.

Structural Chemistry & Properties

The efficacy of TPC as a resolving agent stems from three synergistic structural features:

| Feature | Chemical Function | Analytical Benefit |

| Pyrrolidine Ring | Provides a rigid, cyclic backbone. | Minimizes conformational freedom, maximizing the difference in physical properties between resulting diastereomers. |

| Trifluoroacetyl Group ( | Highly electronegative electron-withdrawing group. | Increases volatility for GC analysis; provides a distinct singlet in |

| Acyl Chloride ( | Highly reactive electrophile. | Allows rapid, quantitative derivatization of sterically hindered amines and alcohols under mild conditions. |

Stereochemical Configuration

The reagent is most commonly used as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC).[1]

-

CAS Number: 36724-68-2

-

Boiling Point: ~180–185 °C (at atmospheric pressure; often distilled under vacuum).

-

Stability: Hydrolyzes rapidly in the presence of moisture to form HCl and N-trifluoroacetylproline.

Mechanistic Principles

The core mechanism is a Nucleophilic Acyl Substitution . When L-TPC reacts with a racemic analyte (e.g., R/S-amphetamine), it forms two distinct diastereomers: (S,S)-amide and (S,R)-amide .

Unlike enantiomers, which have identical boiling points and NMR shifts in achiral environments, these diastereomers possess different physical properties, allowing baseline separation on standard GC columns (e.g., DB-5, HP-5).

Reaction Pathway Diagram

Caption: Mechanism of diastereomer formation via nucleophilic acyl substitution. The rigidity of the proline ring ensures distinct spatial arrangements for the (S,S) and (S,R) products.

Synthesis & Preparation Protocol

Commercial TPC can degrade or racemize during storage. For high-precision applications, fresh synthesis from L-Proline is recommended.

Synthesis Workflow Diagram

Caption: Two-step synthesis of L-TPC ensuring retention of optical purity.

Detailed Protocol

Safety Warning: Work in a fume hood. Thionyl chloride and TFAA are corrosive and lachrymators.

-

Acylation (Formation of N-TFA-Proline):

-

Suspend L-Proline (10 g, 87 mmol) in anhydrous diethyl ether (100 mL).

-

Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (18 mL, 130 mmol) dropwise over 30 minutes.

-

Allow to warm to room temperature and stir for 2 hours.

-

Observation: The solution should become clear.

-

Evaporate solvent and excess TFAA under reduced pressure to yield N-TFA-L-Proline as a white solid/oil.

-

-

Chlorination (Formation of Acid Chloride):

-

Dissolve the N-TFA-L-Proline residue in dry benzene or toluene (50 mL).

-

Add Thionyl Chloride (

) (10 mL, 137 mmol) and a catalytic amount of DMF (2 drops). -

Reflux for 2 hours.[2]

-

Purification: Remove solvent and excess

under vacuum. Distill the residue (approx. 80-90°C at 10 mmHg) to obtain pure L-TPC. -

Storage: Store under Nitrogen/Argon at 4°C.

-

Analytical Applications & Protocols

A. Gas Chromatography (GC-MS)

This is the primary application. The

Protocol:

-

Sample Prep: Dissolve 1 mg of amine analyte (e.g., amphetamine) in 0.5 mL Ethyl Acetate.

-

Base Addition: Add 50 µL Triethylamine (TEA) to scavenge HCl.

-

Derivatization: Add 50 µL L-TPC.

-

Incubation: Heat at 65°C for 20 minutes.

-

Quench: Cool. Add 1 mL saturated

(aq) to hydrolyze excess TPC. -

Extraction: Vortex and transfer the top organic layer to a GC vial.

-

Analysis: Inject 1 µL (Split 20:1) onto a DB-5MS column.

-

Result: The (S,S) and (S,R) diastereomers typically separate by 0.5 – 2.0 minutes.

-

B. NMR Spectroscopy

Useful when GC separation is poor or for non-volatile analytes.

-

Principle: The

environment is magnetically distinct in the (S,S) vs (S,R) diastereomers due to the spatial shielding of the analyte's R-group. -

Shift Difference: Typically

= 0.05 – 0.5 ppm. -

Advantage: Integration of the

singlets gives the enantiomeric excess (ee) directly without need for external standards.

Critical Considerations: The "Self-Validation" Pillar

The Racemization Trap: Commercial L-TPC can contain 2-8% of the D-isomer due to improper storage or synthesis conditions. If your reagent is 95:5 (L:D), your analytical results for a pure enantiomer will erroneously show 5% of the opposite enantiomer.

Validation Step: Before analyzing unknown samples, always run a "blank" derivatization using a known, optically pure standard (e.g., pure L-Amphetamine).

-

If you see a single peak: Reagent is pure.

-

If you see a small secondary peak: Calculate the reagent's optical purity and apply a correction factor to your final results.

References

- Journal of Chromatography A.Resolution of enantiomeric amines as diastereomeric amides by gas chromatography.

-

National Institutes of Health (NIH). Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS (Discussing TPC limitations). Available at: [Link]

-

ResearchGate. 19F NMR separation mechanism of diastereomers. Available at: [Link]

Sources

Synthesis of N-Trifluoroacetyl-L-Prolyl Chloride: A Technical Guide

Executive Summary

N-Trifluoroacetyl-L-prolyl chloride (L-TPC) is a critical chiral derivatizing agent (CDA) used extensively in gas chromatography (GC) and NMR spectroscopy to resolve enantiomers of amines and alcohols. Its utility relies entirely on its optical purity; even minor racemization during synthesis renders the reagent useless for trace enantiomeric analysis.

This guide departs from standard recipe-style instructions to focus on the causality of the chemistry . We will explore the synthesis of L-TPC from L-proline, emphasizing the suppression of oxazolone-mediated racemization—the primary failure mode in this synthesis.

Chemical Foundation & Mechanistic Logic

The synthesis proceeds in two distinct phases:

-

N-Acylation: Protection of the secondary amine of L-proline using Trifluoroacetic Anhydride (TFAA).

-

Acyl Halide Formation: Activation of the carboxylic acid using Thionyl Chloride (

).

The Racemization Threat (Oxazolone Pathway)

The critical challenge in synthesizing amino acid chlorides is stereochemical retention. The electron-withdrawing trifluoroacetyl (TFA) group is strategically chosen not just for volatility (essential for GC), but because it destabilizes the formation of the oxazolone intermediate compared to N-acyl or N-benzoyl groups. However, under high heat or basic conditions, the acid chloride can still cyclize to form a 5(4H)-oxazolone, destroying chirality.

Mechanistic Pathway (DOT Diagram)

Figure 1: Synthesis pathway highlighting the critical racemization loop via oxazolone formation.

Strategic Planning & Reagent Selection

| Component | Grade/Spec | Rationale |

| L-Proline | >99%, Natural | Starting material.[1] Must be dry to prevent hydrolysis of TFAA. |

| TFAA | Reagent Grade | Highly reactive acylating agent. Byproduct is volatile TFA (easy to remove). |

| Thionyl Chloride | >99% | Converts acid to acid chloride. Byproducts ( |

| Benzene/DCM | Anhydrous | Solvent choice is critical. Benzene (or Toluene) allows azeotropic water removal if necessary, though DCM is safer for small scale. |

Safety Note: This protocol involves corrosive reagents (

Detailed Experimental Protocol

Phase 1: Synthesis of N-Trifluoroacetyl-L-Proline

Objective: Isolate the stable acid intermediate to purify before the sensitive chlorination step.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, an addition funnel, and a drying tube (

). -

Solvation: Suspend L-Proline (11.5 g, 0.1 mol) in anhydrous benzene or DCM (100 mL) .

-

Note: Proline is not fully soluble initially. It will dissolve as it reacts.

-

-

Acylation: Cool the suspension to 0°C in an ice bath. Add Trifluoroacetic Anhydride (TFAA) (25 mL, ~0.18 mol) dropwise over 30 minutes.

-

Causality: Low temperature prevents thermal decomposition and controls the exotherm. Excess TFAA drives the reaction to completion.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution should become clear.

-

Isolation: Rotary evaporate the solvent and excess TFAA under reduced pressure (max 40°C bath).

-

Crystallization (Critical): Recrystallize the resulting oil from a Benzene/Petroleum Ether mixture (or Hexane).

-

Target: White crystalline solid.[2] MP: ~49-50°C.

-

Validation: Check Optical Rotation

(c=1, H2O) [1].

-

Phase 2: Activation to N-TFA-L-Prolyl Chloride

Objective: Convert the acid to the chloride without inducing racemization.

-

Setup: Place the dry N-TFA-L-Proline (10 g) into a clean, oven-dried 100 mL RBF.

-

Chlorination: Add Thionyl Chloride (15 mL) .

-

Note: This can be done neat (no solvent) or in dry benzene. Neat is often preferred to minimize volume during distillation.

-

-

Reaction: Attach a reflux condenser with a drying tube. Heat the mixture gently to reflux (approx. 70-80°C) for 2 hours.

-

Observation: Evolution of gas (

,

-

-

Purification:

-

First, strip excess thionyl chloride under reduced pressure (water aspirator).

-

Vacuum Distillation: Distill the residue under high vacuum.

-

Target Fraction: Collect the fraction boiling at ~50-60°C at 1 mmHg (or equivalent reduced pressure). Do not attempt atmospheric distillation (theoretical BP is >300°C; the product will decompose/racemize).

-

Operational Workflow

Figure 2: Operational workflow for the two-stage synthesis.

Quality Control & Data Specifications

The synthesized chloride is highly moisture-sensitive. Analysis must be performed rapidly or under inert atmosphere.

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Boiling Point | 50–60°C @ 1 mmHg | Vacuum Distillation |

| Density | ~1.308 g/mL | Gravimetric |

| Optical Purity | >95% ee | GC (Derivatize with racemic amine) |

| Storage | 2–8°C, Desiccated | Stability Check |

Self-Validating the Protocol (The "Racemic Check")

To confirm the reagent is optically pure without a polarimeter:

-

Take a small aliquot of your synthesized L-TPC.

-

React it with a known racemic amine (e.g., racemic

-methylbenzylamine). -

Run the product on a standard achiral GC column (e.g., HP-5).

-

Result: You should see two distinct peaks (diastereomers) of equal area (1:1 ratio).

-

Control: React L-TPC with pure (S)-amine. You should see only one peak. If a second small peak appears, your L-TPC has racemized [2].

References

-

Organic Syntheses . "L-Tyrosine, N-(trifluoroacetyl)-". Org.[3] Synth.1990 , Coll. Vol. 7, 523. Link (General N-TFA protection methodology).

-

Gil-Av, E., Feibush, B., & Charles-Sigler, R. (1966). "Separation of Enantiomers by Gas Liquid Chromatography with Chiral Stationary Phases." Tetrahedron Letters, 7(10), 1009-1015. Link (Foundational work on N-TFA-Prolyl derivatives).

-

Sigma-Aldrich .[4] "(S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride Product Sheet". Link (Physical property verification).

-

PubChem . "N-Trifluoroacetylprolyl chloride (Compound)".[1][5][4][6] Link (Safety and chemical data).

Sources

- 1. N-Trifluoroacetylprolyl chloride | C7H7ClF3NO2 | CID 3082449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Buy N-Trifluoroacetylprolyl chloride | 36724-68-2 [smolecule.com]

- 5. CAS#:36724-68-2 | (s)-(-)-n-(trifluoroacetyl)prolyl chloride | Chemsrc [chemsrc.com]

- 6. (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE | 36724-68-2 [chemicalbook.com]

Technical Guide: N-Trifluoroacetylprolyl Chloride (TPC) for Chiral Resolution

Executive Summary

N-Trifluoroacetylprolyl chloride (TPC), specifically the (S)-(-)-isomer, is a specialized Chiral Derivatizing Agent (CDA) used primarily in Gas Chromatography (GC) and NMR spectroscopy. Its rigid pyrrolidine ring and the highly electronegative trifluoroacetyl group create a distinct steric and electronic environment that converts enantiomeric mixtures (amines, alcohols) into separable diastereomers.

This guide moves beyond basic product data to provide a self-validating workflow for synthesizing, handling, and utilizing TPC for high-precision enantioseparations.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

The utility of TPC relies on its optical purity.[1] The (S)-isomer is the industry standard for resolving racemic amines (e.g., amphetamines, cathinones).

| Property | Specification |

| Chemical Name | (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) |

| CAS Number | 36724-68-2 (S-isomer) |

| Precursor CAS | 147-85-3 (L-Proline); 407-25-0 (TFA Anhydride) |

| Molecular Formula | C₇H₇ClF₃NO₂ |

| Molecular Weight | 229.58 g/mol |

| Physical State | Colorless to light yellow liquid (often supplied as 0.1M in DCM) |

| Density | ~1.308 g/mL at 25 °C |

| Boiling Point | ~306 °C (Predicted); Decomposes upon heating |

| Stability | Highly Moisture Sensitive. Hydrolyzes to HCl and N-TFA-Proline.[2][3][4][1] |

Mechanism of Action: Diastereomer Formation

The core principle of TPC derivatization is the conversion of enantiomers (physically identical in achiral environments) into diastereomers (physically distinct).

The "Rigid Fit" Hypothesis

Unlike flexible linear CDAs, TPC utilizes the proline ring to lock the conformation of the derivatizing agent. When TPC binds to a target amine, the steric bulk of the trifluoroacetyl group forces the resulting amide into a specific spatial arrangement. This maximizes the difference in physical properties (volatility, polarity) between the

Reaction Pathway Visualization

Figure 1: Synthesis and reaction pathway of TPC. The reagent is generated via acylation followed by chlorination, then reacted with the target analyte.

Synthesis & Preparation (In-Situ Protocol)

Commercially available TPC (CAS 36724-68-2) often degrades during storage due to moisture ingress. For critical applications, in-situ generation is the gold standard for reliability.

Reagents Required[4][6][9]

-

N-TFA-L-Proline: Prepare by reacting L-Proline with Trifluoroacetic Anhydride (TFAA).

-

Thionyl Chloride (SOCl₂): High purity (99%+).

-

Solvent: Anhydrous Dichloromethane (DCM) or Benzene.

Protocol

-

Dissolution: Dissolve 1.0 g (4.7 mmol) of N-TFA-L-Proline in 10 mL of anhydrous DCM.

-

Activation: Add 2.0 mL of Thionyl Chloride dropwise under nitrogen atmosphere.

-

Reflux: Heat to mild reflux (40°C) for 2 hours. Note: Monitor gas evolution (HCl/SO₂).

-

Isolation: Evaporate solvent and excess SOCl₂ under vacuum. The residue is the active TPC reagent.

-

Reconstitution: Immediately dissolve in 10 mL anhydrous DCM to create a ~0.5 M stock solution. Use immediately.

Application Protocol: Chiral GC Analysis

This protocol describes the derivatization of a chiral amine (e.g., Amphetamine) for enantiomeric excess determination.

Experimental Workflow

| Step | Action | Critical Technical Note |

| 1. Sample Prep | Dissolve 1 mg of amine sample in 0.5 mL DCM. | Ensure sample is free of water/alcohols which compete for TPC. |

| 2. Scavenger | Add 50 µL Triethylamine (TEA) or Pyridine. | Essential: Neutralizes HCl produced during reaction to drive equilibrium forward. |

| 3. Reaction | Add 50 µL of TPC solution (from Section 4). | Perform in a sealed vial to prevent moisture ingress. |

| 4. Incubation | Vortex and let stand at Room Temp for 15-30 mins. | Heating (60°C) may be required for sterically hindered amines. |

| 5. Quench/Wash | Add 0.5 mL water; vortex; discard aqueous layer. | Removes unreacted TPC (hydrolyzed to acid) and TEA-HCl salts. |

| 6. Drying | Dry organic layer over anhydrous Na₂SO₄.[5] | Water injection damages GC columns and causes peak tailing. |

| 7. Analysis | Inject 1 µL into GC-MS or GC-FID. | Use a non-polar column (e.g., DB-5 or HP-5). |

Method Development Decision Matrix

Figure 2: Decision tree for optimizing TPC derivatization conditions.

Data Analysis & Interpretation

Because TPC creates diastereomers, they can be separated on achiral stationary phases (like 5% phenyl-methylpolysiloxane).

-

Elution Order: typically, the (S,S)-diastereomer elutes differently than the (S,R)-diastereomer. Note: Elution order must be confirmed with pure standards.

-

Enantiomeric Excess (ee%) Calculation:

Warning on Racemization: If the TPC reagent itself is not optically pure (e.g., <95% S-isomer), it will introduce a systematic error. Always run a "blank" derivatization on a known enantiopure standard to determine the optical purity of your TPC reagent.

Safety & Handling

-

Hazards: TPC is corrosive and a lachrymator. It reacts violently with water to release HCl gas.

-

Storage: Store at 2–8°C under Argon/Nitrogen. If the liquid turns dark brown or forms a precipitate, it has likely degraded.

-

PPE: Fume hood, butyl rubber gloves, and safety goggles are mandatory.

References

-

Sigma-Aldrich. (2023). (S)-(−)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride solution Product Sheet. Retrieved from [4]

-

ChemicalBook. (2023). (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE Properties and CAS Data. Retrieved from [4]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3082449, N-Trifluoroacetylprolyl chloride. Retrieved from [1]

-

Hori, M. et al. (1981). Gas Chromatographic Determination of Optical Purity of a Chiral Derivatization Reagent, N-Acyl-L-prolyl Chloride. Agricultural and Biological Chemistry. Retrieved from

Sources

- 1. Buy N-Trifluoroacetylprolyl chloride | 36724-68-2 [smolecule.com]

- 2. CAS#:36724-68-2 | (s)-(-)-n-(trifluoroacetyl)prolyl chloride | Chemsrc [chemsrc.com]

- 3. N-Trifluoroacetylprolyl chloride | C7H7ClF3NO2 | CID 3082449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE | 36724-68-2 [chemicalbook.com]

- 5. academic.oup.com [academic.oup.com]

Technical Guide: (S)-(-)-N-(Trifluoroacetyl)prolyl Chloride in Stereochemical Analysis

Executive Summary

(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFPC, CAS 36724-68-2) is a specialized chiral derivatizing agent (CDA) utilized primarily for the determination of enantiomeric purity in amines and alcohols. Unlike general acylating agents, TFPC leverages the conformational rigidity of the proline ring combined with the high electronegativity of the trifluoroacetyl group to create a distinct chiral environment. This structural specificity allows for the efficient resolution of enantiomers via Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the analysis of amphetamines, cathinones, and other psychoactive alkaloids.

Chemical Profile & Mechanism of Action

Structural Advantage

The efficacy of TFPC lies in its rigid bicyclic-like transition state during derivatization. The proline ring prevents free rotation around the nitrogen-alpha carbon bond, while the trifluoroacetyl (TFA) group acts as a powerful electron-withdrawing moiety.

-

Conformational Rigidity: Minimizes the number of stable conformers in the resulting diastereomers, leading to sharper, more distinct peaks in chromatography.

-

Volatility: The introduction of fluorine atoms significantly increases the volatility of the derivatives, making them ideal for Gas Chromatography (GC) without requiring extremely high temperatures that could cause racemization.

Mechanism of Resolution

TFPC reacts with a mixture of enantiomers (

Reaction Scheme:

Figure 1. Reaction pathway for the formation of diastereomers using TFPC. The distinct physical properties of the (S,R) and (S,S) products allow for separation.

Synthesis & Handling Protocol

For laboratories requiring fresh reagent or working with unstable intermediates, in-situ synthesis from L-proline is a validated approach.

Synthesis from L-Proline

Reagents: L-Proline, Trifluoroacetic anhydride (TFAA), Thionyl chloride (

-

N-Acylation: Dissolve L-proline in anhydrous trifluoroacetic acid. Add TFAA dropwise at 0°C. Stir for 2 hours to form N-trifluoroacetyl-L-proline.

-

Acid Chloride Formation: React the intermediate with excess thionyl chloride (

) under reflux for 2-3 hours. -

Purification: Remove excess

via vacuum distillation. The resulting TFPC is a moisture-sensitive oil/solid that must be stored under inert gas (Argon/Nitrogen) at 2-8°C [1].

Handling Precautions

-

Moisture Sensitivity: TFPC hydrolyzes rapidly to form HCl and the corresponding acid. All glassware must be flame-dried.

-

Safety: Work in a fume hood. Thionyl chloride and TFPC release corrosive fumes.

Primary Application: Gas Chromatography (GC) Analysis

GC is the gold standard for TFPC applications, particularly for volatile amines (e.g., amphetamines). The derivatization renders polar amines sufficiently volatile and introduces a chiral center for separation on achiral columns (though chiral columns enhance resolution).

Standard Derivatization Protocol

Objective: Determine the enantiomeric excess (ee%) of a chiral amine sample.

Materials:

-

Analyte (approx. 1 mg)

-

TFPC (0.1 M in Dichloromethane or Chloroform)

-

Base: Triethylamine or Carbonate buffer (to scavenge HCl)

-

Vial: Silanized glass vial with PTFE-lined cap

Step-by-Step Workflow:

-

Dissolution: Dissolve 1 mg of the amine sample in 0.5 mL of dry dichloromethane (DCM).

-

Basification: Add 10

L of triethylamine to neutralize the HCl byproduct. -

Addition: Add 50

L of 0.1 M TFPC solution. -

Incubation: Cap the vial and heat at 60°C for 20 minutes . Note: Heating ensures complete conversion of sterically hindered amines.

-

Evaporation: Cool to room temperature. Evaporate the solvent under a gentle stream of nitrogen to remove excess reagent and volatile byproducts.

-

Reconstitution: Re-dissolve the residue in 1 mL of ethyl acetate or DCM for GC injection [2].

Data Interpretation

The resulting chromatogram will display two distinct peaks if the sample is racemic.

-

Separation Factor (

): Calculated as -

Elution Order: Generally, the (S,S)-diastereomer elutes differently than the (S,R)-diastereomer. Standards of pure enantiomers must be run to confirm elution order for absolute assignment.

Table 1: Typical Retention Data (Hypothetical)

| Analyte | Column Phase | Derivative | Alpha (

Secondary Application: NMR Spectroscopy

While Mosher's acid (MTPA) is the standard for absolute configuration, TFPC is highly effective for 19F NMR analysis due to the presence of the trifluoromethyl group.

19F NMR Utility

The

-

Singlet Detection: The

group typically appears as a singlet (or split singlet) in the -60 to -80 ppm range. -

Shift Difference (

): Diastereomers often exhibit

Protocol

-

Derivatize ~5 mg of substrate using the method in Section 3.1.

-

Dissolve the crude residue in

or -

Acquire 19F NMR (proton-decoupled). Integrate the distinct

signals to calculate enantiomeric ratio (er).

Comparative Analysis: TFPC vs. Mosher's Reagent[1][2]

Choosing the right CDA is critical for experimental success.

Table 2: Selection Guide

| Feature | (S)-TFPC | Mosher's Acid Chloride (MTPA-Cl) |

|---|---|---|

| Primary Use | GC (Volatility) | NMR (Absolute Config) |

| Reactivity | High (Acid Chloride) | High (Acid Chloride) |

| Steric Bulk | Medium (Proline ring) | High (Phenyl + OMe + CF3) |

| NMR Utility | 19F (Good), 1H (Complex) | 1H (Excellent shielding models), 19F |

| Cost | Moderate | High |

| Stability | Low (Moisture sensitive) | Low (Moisture sensitive) |

Figure 2. Decision tree for selecting between TFPC and Mosher's Reagent based on analytical goals.

References

-

Sigma-Aldrich. (S)-(−)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride solution Product Sheet. Link

-

Mohr, S., et al. "Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent." Journal of Chromatography A, 2012. Link

-

Hoye, T. R., Jeffrey, C. S., & Ryba, F. D. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007. Link[1]

-

ChemicalBook. (S)-(-)-N-(Trifluoroacetyl)prolyl chloride Properties and Safety. Link

Sources

Chiral Derivatization of Amines: A Strategic Technical Guide

Executive Summary

For researchers in drug development and natural product synthesis, the determination of absolute configuration and enantiomeric purity of amines is a critical milestone. While direct chiral chromatography is useful, chiral derivatization remains the gold standard for structural elucidation (via NMR) and high-sensitivity quantification (via LC-MS) of amine enantiomers.

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated framework for selecting and executing chiral derivatization protocols. It focuses on the three most dominant classes of agents: Mosher’s Acid (MTPA) for NMR spectroscopy, Marfey’s Reagent (FDAA/FDLA) for LC-MS analysis, and Isothiocyanates (GITC) for rapid chromatographic resolution.

Part 1: Strategic Selection Framework

The choice of derivatization agent (CDA) is dictated by the analytical goal (structure elucidation vs. quantification) and the substrate's physicochemical properties.

Decision Logic: Selecting the Right CDA

Figure 1: Decision matrix for selecting chiral derivatization agents based on analytical requirements.

Part 2: NMR-Based Resolution (Mosher's Method)

Mechanistic Principle

The Mosher Method utilizes

The power of this method lies in the anisotropic shielding effect of the phenyl group. In the preferred conformation, the phenyl ring shields protons located syn to it, causing an upfield shift (lower

The Mosher Model:

-

Conformation: The C-H bond of the chiral center, the C=O of the amide, and the

group of the MTPA moiety are roughly coplanar (synperiplanar). -

Analysis: Calculate

.-

Substituents with positive

reside on one side of the plane. -

Substituents with negative

reside on the side shielded by the phenyl ring in the

-

Experimental Protocol: MTPA Derivatization

Reagents:

-

Preparation: Place 5–10 mg of the chiral amine in a clean, dry NMR tube or small vial.

-

Reaction: Add 0.5 mL of dry pyridine-d5 (or perform in

with pyridine base). -

Derivatization: Add 1.5 equivalents of

-MTPA-Cl to the first sample and 1.5 equivalents of -

Incubation: Shake at room temperature for 1–4 hours. (Monitor via TLC if possible).

-

Quenching: Add 50

L of dimethylaminopropylamine (to scavenge excess acid chloride) if purification is not performed, though standard practice involves a mini-workup (dilute HCl wash, extraction into -

Analysis: Acquire

NMR spectra for both samples.

Data Analysis: The System

Construct a table for the protons near the chiral center:

| Proton Position | Spatial Assignment | |||

| 3.45 | 3.40 | +0.05 | Right Side (Unshielded in S) | |

| 1.10 | 1.25 | -0.15 | Left Side (Shielded in S) |

Note: A consistent sign (+ or -) across a group of protons confirms the spatial arrangement.

Part 3: LC-MS & HPLC Resolution (Marfey’s Reagent)

Mechanistic Principle

Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA ) reacts with primary and secondary amines via nucleophilic aromatic substitution (

-

Separation Logic: The resulting diastereomers are separated on standard achiral C18 columns.

-

Elution Order: In many cases (especially amino acids), the D-isomer derivative forms a strong intramolecular hydrogen bond, reducing its polarity and causing it to elute after the L-isomer derivative.

-

Advanced Variants: L-FDLA (Leucinamide analog) is more hydrophobic than FDAA, often providing better resolution (

) and higher ESI-MS sensitivity for hydrophobic amines.

Experimental Protocol: FDAA/FDLA Derivatization

Reagents: 1% FDAA (or L-FDLA) in acetone, 1M

-

Sample Prep: Dissolve 50

g of amine/amino acid in 50 -

Reaction: Add 20

L of 1M -

Incubation: Heat at 40–50°C for 60 minutes . (Critical: Ensure vial is sealed to prevent acetone evaporation).

-

Quenching: Cool to room temperature. Add 20

L of 1M -

Dilution: Dilute with 200

L of 50% Acetonitrile/Water. -

Analysis: Inject 5–10

L onto a C18 HPLC column.-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 60% B over 45 mins.

-

Detection: UV at 340 nm (DNP absorption) or ESI-MS (Negative/Positive mode).

-

Figure 2: Workflow for Marfey's Reagent derivatization and analysis.

Part 4: Rapid Chromatographic Resolution (Isothiocyanates)

Mechanistic Principle

Chiral isothiocyanates like GITC (2,3,4,6-tetra-O-acetyl-

-

Advantage: Extremely fast kinetics (minutes at room temperature).

-

Selectivity: Excellent for resolving complex mixtures of amino acids and primary amines.

-

Limitation: Thiourea derivatives can be less stable than the amide bonds formed by Mosher/Marfey reagents; analysis should be performed immediately.

Experimental Protocol: GITC Derivatization

Reagents: 0.2% GITC in Acetonitrile, 0.5% Triethylamine (TEA) in Acetonitrile.

-

Reaction: Mix 50

L of amine solution (1 mg/mL) with 50 -

Derivatization: Add 50

L of GITC solution. -

Incubation: Shake at room temperature for 10–15 minutes .

-

Quenching: Add 10

L of 5% acetic acid or dilute directly with mobile phase. -

Analysis: Inject immediately. Detection at UV 254 nm.

Part 5: Comparative Selection Guide

The following table summarizes the operational parameters to assist in reagent selection.

| Feature | Mosher's (MTPA) | Marfey's (FDAA/FDLA) | Isothiocyanates (GITC) |

| Primary Application | Absolute Config (NMR) | Quantification / Trace Analysis (LC-MS) | Rapid Separation (HPLC) |

| Target Group | |||

| Reaction Condition | Slow (1–4 h), Anhydrous | Moderate (1 h, 45°C), Aqueous compatible | Fast (10–20 min, RT) |

| Derivative Stability | Very High (Weeks) | High (Days) | Low/Moderate (Analyze same day) |

| Detection | NMR ( | UV (340 nm), MS (High Sensitivity) | UV (254 nm), MS |

| Resolution ( | N/A (Chemical Shift | High (esp. L-FDLA for hydrophobic amines) | Moderate to High |

Part 6: Troubleshooting & Scientific Integrity (E-E-A-T)

Kinetic Resolution (The "Double-Edged Sword")

-

Risk: If the derivatization reaction does not go to completion, one enantiomer may react faster than the other (kinetic resolution), leading to false ee values.

-

Validation: Always monitor the reaction by LC-MS to ensure >99% conversion of the starting amine. If conversion is incomplete, increase temperature or reagent equivalents (up to 5 eq).

Racemization

-

Risk: Harsh conditions (high pH + heat) can racemize the chiral center of the substrate or the reagent.

-

Control: Run a "blank" derivatization with a known enantiopure standard. If the D-isomer peak appears in an L-standard sample, optimize pH (keep < 9.0) or reduce temperature.

Reagent Interference

-

Issue: Hydrolysis of the reagent (e.g., FDAA hydrolyzing to the acid form) can create interfering peaks.

-

Solution: Always run a "Reagent Only" blank injection to identify background peaks.

References

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.

-

Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591–596.

-

Fujii, K., Ikai, Y., Mayumi, T., Oka, H., Suzuki, M., & Harada, K. (1997). A nonempirical method using LC/MS for determination of the absolute configuration of constituent amino acids in a peptide: Advanced Marfey's method. Analytical Chemistry, 69(24), 5146–5151.

-

Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3), 231–247.

-

Kinoshita, T., Nimura, N., & Amano, T. (1989). Resolution of amino acid enantiomers by high-performance liquid chromatography using 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate. Journal of Chromatography A, 476, 113-119.

Principle of Chiral Derivatization with NTPC (N-Trifluoroacetyl-L-Prolyl Chloride)

[1]

Executive Summary & Technical Definition

NTPC , in the context of chiral analysis, refers to N-Trifluoroacetyl-L-Prolyl Chloride (also abbreviated as L-TPC or TFPC ).[1] It is a highly specific chiral derivatizing agent (CDA) used to resolve enantiomers of amines, alcohols, and amino acids.

The core principle relies on the reaction of the enantiomerically pure NTPC (L-form) with a racemic mixture of the analyte (D- and L-forms).[1] This reaction converts the enantiomers into diastereomers (e.g., L-L and L-D pairs). Unlike enantiomers, which share identical physical properties in an achiral environment, diastereomers possess distinct physicochemical properties (boiling point, lipophilicity, 3D spatial arrangement), allowing them to be separated on standard achiral stationary phases using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1]

Key Advantages of NTPC:

-

Conformational Rigidity: The cyclic pyrrolidine ring of the proline moiety minimizes conformational flexibility, enhancing the resolution (Rs) between diastereomeric peaks.

-

Volatility: The trifluoroacetyl (TFA) group increases the volatility of the derivatives, making them ideal for GC-MS analysis.[1]

-

Dual-Functionality: Suitable for both GC (volatility) and HPLC (hydrophobicity).[1]

Mechanistic Principle

The derivatization process is a nucleophilic acyl substitution . The nucleophilic site of the analyte (e.g., the lone pair on a primary amine nitrogen) attacks the electrophilic carbonyl carbon of the NTPC acid chloride.

Reaction Logic

-

Reagent: (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-NTPC).[1]

-

Analyte: Racemic mixture (R-Amine + S-Amine).[1]

-

Product: Two diastereomeric amides:

These two products differ in the spatial arrangement of their functional groups, leading to different interaction strengths with the chromatography column's stationary phase.

Mechanistic Pathway Visualization[1]

Figure 1: Reaction pathway converting enantiomers into separable diastereomers using NTPC.

Experimental Protocol: Self-Validating Workflow

This protocol is designed for the resolution of a primary amine (e.g., amphetamine or amino acid ester) using GC-MS.[1]

Reagents & Equipment

-

NTPC Reagent: 0.1 M solution in Dichloromethane (DCM).[1] Note: Highly moisture sensitive.

-

Base Catalyst: Triethylamine (TEA) or Pyridine (scavenges the HCl byproduct).[1]

-

Solvent: Anhydrous DCM or Chloroform.

-

Quenching Agent: Dilute HCl or Water.

Step-by-Step Methodology

| Step | Action | Critical Control Point (Causality) |

| 1. Solubilization | Dissolve 1.0 mg of racemic analyte in 200 µL of anhydrous DCM. | Moisture Control: Water competes with the amine for the acid chloride, hydrolyzing NTPC into NTP-acid (inactive).[1] |

| 2. Basification | Add 50 µL of Triethylamine (TEA). | Thermodynamics: Neutralizes the HCl generated during the reaction, driving the equilibrium forward (Le Chatelier's principle). |

| 3. Derivatization | Add 50 µL of NTPC solution. Vortex for 30 seconds. | Kinetics: The reaction is rapid. Ensure immediate mixing to prevent localized concentration gradients. |

| 4. Incubation | Heat at 60°C for 15-30 minutes (or Room Temp for 1 hour). | Activation Energy: Ensures complete conversion of sterically hindered amines. |

| 5. Quenching | Add 200 µL of 1M HCl or water. Vortex. | Purification: Hydrolyzes excess NTPC and moves the TEA-salt into the aqueous phase.[1] |

| 6. Extraction | Centrifuge. Collect the bottom organic layer (DCM). | Phase Separation: The derivatized diastereomers are lipophilic and remain in the organic layer. |

| 7. Drying | Pass organic layer through anhydrous Na₂SO₄. | Instrument Safety: Protects GC/HPLC columns from residual moisture. |

| 8. Injection | Inject 1 µL into GC-MS or HPLC. | Analysis: Separation occurs on an achiral column (e.g., DB-5 or C18).[1] |

Workflow Logic Diagram

Figure 2: Operational workflow for NTPC derivatization.

Data Analysis & Validation

To validate the method, you must calculate the Resolution (

Quantitative Metrics

The separation is deemed successful if

| Parameter | Formula | Description |

| Separation Factor ( | Relative retention of the two diastereomers.[1] NTPC typically yields | |

| Resolution ( | Measure of peak overlap.[1] | |

| Enantiomeric Excess (ee) | $ee (%) = \frac{ | Area_A - Area_B |

Comparative Analysis: NTPC vs. Alternatives

Why choose NTPC over other reagents?

| Feature | NTPC (L-TPC) | Mosher's Acid Chloride | Marfey's Reagent (FDAA) |

| Target | Amines, Alcohols | Alcohols, Amines | Amines, Amino Acids |

| Mechanism | Amide formation | Ester/Amide formation | Nucleophilic aromatic substitution |

| Chromatography | GC & HPLC (Versatile) | NMR (Primary), HPLC | HPLC (UV/Fluorescence) |

| Stability | Moisture Sensitive | Moisture Sensitive | Stable in water |

| Resolution | High (Rigid Proline Ring) | High (NMR splitting) | High (Hydrophobic interaction) |

Troubleshooting & Critical Control Points

Racemization Risk[1]

-

Issue: The

-proton on the proline ring of NTPC is slightly acidic. Under highly basic conditions or high temperatures, the reagent itself can racemize (converting L-NTPC to D-NTPC).[1] -

Result: Appearance of "ghost peaks" or inaccurate ee calculations.

-

Prevention: Use mild bases (TEA) rather than strong inorganic bases (NaOH).[1] Keep reaction time optimized (do not over-incubate).

Kinetic Resolution

-

Issue: One enantiomer of the analyte may react faster with the chiral reagent than the other.

-

Result: If the reaction is not driven to 100% completion, the ratio of product peaks will not reflect the true ratio of enantiomers in the sample.

-

Solution: Always use excess reagent (at least 5-10 molar equivalents) and ensure the reaction goes to completion.

References

-

Bhushan, R., & Martens, J. (1997). Amino Acids: Chromatographic Separation and Enantiomeric Resolution. HNB Publishing. (Standard text referencing TPC/NTPC methods).

-

Gao, L., et al. (2021). Development of fluorescent sensors (NTPC) for biothiols. (Note: This refers to the specific fluorescent sensor variant, included for disambiguation). Journal of Fluorescence. Retrieved from [Link]

Operational Mastery and Safety Protocol: N-Trifluoroacetyl-L-prolyl Chloride (L-TPC)

Executive Summary

N-Trifluoroacetyl-L-prolyl chloride (L-TPC) is a specialized Chiral Derivatizing Agent (CDA) utilized primarily in gas chromatography-mass spectrometry (GC-MS) to resolve enantiomers of amines (e.g., amphetamines, cathinones) and alcohols. While indispensable for stereochemical analysis, L-TPC presents a dual-hazard profile: it is a potent lachrymator and corrosive agent that hydrolyzes violently upon contact with moisture to release hydrochloric acid (HCl) gas.

This guide provides a self-validating framework for the safe storage, handling, and disposal of L-TPC, moving beyond basic safety data sheets to address the causality of experimental risks.

Chemical Profile & Critical Hazards

L-TPC is an acid chloride. Its reactivity is the source of its utility (rapid derivatization) and its danger (rapid hydrolysis). The trifluoroacetyl group increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.

Physical & Chemical Properties

| Property | Specification |

| CAS Number | 36724-68-2 |

| Molecular Formula | C₇H₇ClF₃NO₂ |

| Molecular Weight | 229.58 g/mol |

| Physical State | Clear to slightly yellow liquid (often supplied as 0.1M solution in CH₂Cl₂ or CHCl₃) |

| Density | ~1.308 g/mL (neat) |

| Boiling Point | ~306°C (Theoretical); decomposes before boiling |

| Solubility | Reacts with water; soluble in DCM, Chloroform, THF |

| GHS Classification | Skin Corr.[1][2][3][4] 1B (H314), Eye Dam. 1 (H318), EUH014 (Reacts violently with water) |

The Hydrolysis Hazard Cascade

The immediate danger to the researcher is not just the liquid, but the invisible generation of acidic gas upon exposure to humid air.

Figure 1: Mechanism of hydrolysis. Note that the reaction generates HCl gas, which can cause respiratory damage and corrode metal equipment.

Engineering Controls & Personal Protective Equipment (PPE)[5][6]

Engineering Controls[6]

-

Primary Barrier: All manipulations must occur within a certified Chemical Fume Hood .[5]

-

Atmosphere: For neat handling or synthesis, use a Schlenk line or Glovebox under Argon or Nitrogen.

-

Scrubbing: If generating large quantities (synthesis scale), the fume hood exhaust should be sufficient, but a base trap (NaOH solution) is recommended for the vacuum line exhaust to neutralize HCl.

PPE Selection Matrix

| Protection Zone | Recommendation | Rationale |

| Hands (Primary) | Silver Shield / Laminate | Acid chlorides and chlorinated solvents (DCM) permeate standard nitrile gloves rapidly. |

| Hands (Dexterity) | Double-gloved Nitrile (min 5 mil) | Acceptable only for incidental splash protection during micro-scale (<1 mL) handling. Change immediately upon contact. |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient against corrosive vapors or pressurized splashes. |

| Respiratory | Not Required in Hood | If outside containment (spill), use a Full-Face Respirator with Acid Gas (E) + Organic Vapor (OV) cartridges. |

Operational Protocol: Chiral Derivatization

This workflow describes the standard application of L-TPC for resolving enantiomers (e.g., amphetamines) via GC-MS. This protocol is designed to be self-validating : the absence of "white smoke" (HCl mist) indicates successful moisture exclusion.

Reagent Preparation & Storage[8][9][10]

-

Storage: Store at 2–8°C . Keep the bottle tightly sealed in a secondary container with desiccant (e.g., Drierite).

-

Equilibration: Allow the reagent to reach room temperature before opening to prevent condensation of atmospheric water into the cold liquid.

-

Solvent: Ensure all solvents (DCM, Ethyl Acetate) are anhydrous. Water content >0.01% will consume the reagent.

Step-by-Step Derivatization Workflow

Reagents:

-

Base: Triethylamine (TEA) or Pyridine (Acts as an HCl scavenger).

-

L-TPC (0.1 M in DCM).

Procedure:

-

Dissolution: Dissolve 1 mg of analyte in 50 μL of anhydrous Ethyl Acetate or DCM.

-

Scavenger Addition: Add 10 μL of Triethylamine.

-

Why? The base neutralizes the HCl produced during the reaction, driving the equilibrium forward and preventing acid-catalyzed degradation of the analyte.

-

-

Reagent Addition: Add 50 μL of L-TPC solution.

-

Observation: If the solution turns cloudy immediately, moisture may be present (formation of TEA-HCl salt is normal later, but immediate heavy precipitation suggests wet solvents).

-

-

Incubation: Heat at 65°C for 15–20 minutes.

-

Control: Ensure the vial is capped with a PTFE-lined cap to prevent solvent loss and moisture ingress.

-

-

Quench/Partition: Cool to room temperature. Add 0.5 mL water and 0.5 mL solvent. Vortex.

-

Analysis: Inject the organic phase into GC-MS.

Figure 2: Analytical workflow for chiral resolution. The "Quench" step is critical for instrument safety to prevent injecting active acid chloride.

Emergency Response

Spill Management (< 10 mL)

-

Evacuate: Clear the immediate area.

-

Ventilate: Ensure the fume hood sash is lowered.

-

Neutralize: Do not use water directly (violent reaction). Cover the spill with Sodium Bicarbonate (NaHCO₃) or a 50:50 mixture of soda ash and cat litter (bentonite).

-

Reaction:

.

-

-

Cleanup: Once bubbling ceases, sweep up the solid waste into a container labeled "Hazardous Waste: Acidic Solids."

First Aid

-

Skin Contact: Immediate flushing with water for 15 minutes is critical. Do not wait for symptoms; acid chloride burns can be delayed. Remove contaminated clothing carefully to avoid spreading the chemical.[8]

-

Eye Contact: Flush with eyewash station for 15 minutes.[5][10] Hold eyelids open. Seek immediate medical attention (Ophthalmologist).

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal

Never dispose of active L-TPC down the drain. It will hydrolyze in the plumbing, releasing HCl gas and potentially damaging infrastructure.

Quenching Protocol for Disposal:

-

Place a stir bar in a beaker containing dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate solution in the fume hood.

-

Slowly add the L-TPC waste (or expired reagent) dropwise to the stirring base.

-

Allow to stir for 30 minutes to ensure complete hydrolysis and neutralization.

-

Check pH (aim for pH 6–9).

-

Dispose of the resulting aqueous/organic mixture in the appropriate Halogenated Organic Waste stream.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3082449, N-Trifluoroacetylprolyl chloride. Retrieved January 28, 2026, from [Link]

-

Mohr, S., et al. (2012). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent. Journal of Chromatography A, 1269, 352-359. [Link]

-

University of Utah. (n.d.). Standard Operating Procedure: Handling Acid Chlorides. Retrieved January 28, 2026, from [Link]

Sources

- 1. Buy N-Trifluoroacetylprolyl chloride | 36724-68-2 [smolecule.com]

- 2. N-Trifluoroacetylprolyl chloride | C7H7ClF3NO2 | CID 3082449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. registech.com [registech.com]

- 4. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]

- 5. oakwoodchemical.com [oakwoodchemical.com]

- 6. (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride 0.1M methylene chloride 36724-68-2 [sigmaaldrich.com]

- 7. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. earth.utah.edu [earth.utah.edu]

- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]

Technical Guide: Solubility & Solvent Compatibility of N-Trifluoroacetylprolyl Chloride (TFPC)

This guide details the solubility profile, solvent compatibility, and handling protocols for N-Trifluoroacetylprolyl chloride (TFPC) , also known as L-TPC .[1][2][3]

Executive Summary & Chemical Profile

N-Trifluoroacetylprolyl chloride (TFPC) is a specialized chiral derivatizing agent used primarily to resolve enantiomers of amines and alcohols via Gas Chromatography (GC) and HPLC.[1][2][3] Structurally, it consists of a proline ring protected by a trifluoroacetyl group, with a highly reactive acid chloride moiety.[1]

-

Physical State: Viscous liquid or low-melting solid; commercially supplied as 0.1 M solution in Dichloromethane (DCM) or Chloroform.[1][2][3]

Core Solubility Rule: TFPC is an acid chloride .[1][2] Therefore, solubility is dictated not just by saturation limits, but by chemical stability .[1][2] It is soluble in most aprotic organic solvents but reacts violently or rapidly with protic solvents (water, alcohols, amines).[1][2]

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic capability to dissolve TFPC versus their kinetic stability (reactivity).

| Solvent Class | Specific Solvent | Solubility Status | Compatibility Rating | Technical Notes |

| Halogenated | Dichloromethane (DCM) | High | Excellent | Standard Carrier. Inert, highly miscible, and volatile (ideal for GC prep).[1][2][3] |

| Halogenated | Chloroform (CHCl₃) | High | Excellent | Alternative standard carrier.[1][2][3] Must be stabilized (ethanol-free preferred).[1][2][3] |

| Ethers | Tetrahydrofuran (THF) | High | Good | Must be anhydrous .[1][2][3] Hygroscopic nature of THF poses hydrolysis risks.[1][2] |

| Ethers | Diethyl Ether | Moderate/High | Good | Good for workups; high volatility.[1][3] |

| Aromatic | Toluene / Benzene | High | Good | Useful for high-temperature derivatization if required.[1][2][3] |

| Esters | Ethyl Acetate | High | Fair | Generally compatible, but potential for transesterification traces over long periods.[1][3] |

| Protic | Water | Decomposes | Incompatible | Hydrolyzes to N-Trifluoroacetylproline + HCl gas.[1][2][3] |

| Alcohols | Methanol / Ethanol | Decomposes | Incompatible | Reacts to form esters (e.g., Methyl N-trifluoroacetylprolylate).[1][2][3] |

| Amines | Pyridine / TEA | Soluble | Reactive | Used as acid scavengers (bases) in the reaction, not as bulk storage solvents.[1][3] |

Mechanistic Insight: Why Dichloromethane (DCM)?

DCM is the industry-standard solvent for TFPC for three mechanistic reasons:

-

Polarity Balance: It dissolves both the polar TFPC molecule and the lipophilic organic analytes (amines/alcohols).[1]

-

Lack of Nucleophilicity: Unlike alcohols, DCM possesses no lone pairs capable of attacking the carbonyl carbon of the acid chloride.[1]

-

Volatility: With a boiling point of ~39.6°C, it is easily removed during sample concentration for GC-MS analysis.[1][2]

Reaction & Solubility Visualization

The following diagram illustrates the decision logic for solvent selection and the chemical fate of TFPC in different environments.

Figure 1: Solvent selection logic for TFPC.[1][2][3] Red paths indicate chemical degradation; green paths indicate stable solvation.[1][3]

Experimental Protocol: Chiral Derivatization

This protocol describes the standard use of TFPC to resolve enantiomers of a primary amine (e.g., Amphetamine) using DCM as the solvent.[1]

Reagents Required[1][2][3][5][6][7]

-

Analyte: ~1 mg of amine sample.

-

Reagent: 0.1 M TFPC in Dichloromethane (DCM).

-

Base: Triethylamine (TEA) or Pyridine (to neutralize HCl byproduct).[1][2]

Step-by-Step Methodology

-

Preparation of Analyte:

-

Reagent Addition:

-

Incubation:

-

Workup (Optional but Recommended):

-

Evaporate the mixture to dryness under a stream of nitrogen.

-

Reconstitute in 0.5 mL of pure Ethyl Acetate or DCM for GC/HPLC injection.

-

Reasoning: This removes excess volatile acid chloride and TEA, protecting the chromatography column.[1]

-

Workflow Diagram

Figure 2: Derivatization workflow. The reaction converts enantiomers into diastereomers, which have different physical properties and can be separated on achiral columns.[1]

Troubleshooting & Stability

Hydrolysis Detection

If TFPC is exposed to moisture, it hydrolyzes to N-trifluoroacetylproline .[1][2][3]

-

Symptom: White precipitate in the DCM solution (N-trifluoroacetylproline is less soluble in DCM than the acid chloride).[1][2][3]

-

Impact: Loss of derivatization potency; "ghost" peaks in chromatograms.[1][2]

-

Prevention: Store stock solutions over activated molecular sieves (3Å or 4Å) at 4°C.

Storage Protocols

-

Temperature: Refrigerate (2–8°C).

-

Container: Amber glass with PTFE-lined septa.[1][2][3] Avoid polyethylene (TFPC can leach plasticizers).[1][2]

References

-

Sigma-Aldrich. (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride Product Sheet. Available at: [1][2][3]

-

ChemicalBook. N-Trifluoroacetylprolyl chloride Properties and Applications. Available at: [1][2][3]

-

PubChem. N-Trifluoroacetylprolyl chloride Compound Summary. National Library of Medicine.[1][2] Available at: [1][2][3]

-

Regis Technologies. Safety Data Sheet: L-TPC. Available at: (General reference for L-TPC handling).[1][2][3]

Sources

Technical Monograph: N-Trifluoroacetyl-L-prolyl Chloride (TPC)

[1]

Executive Summary

N-Trifluoroacetyl-L-prolyl chloride (TPC) , often abbreviated as NTPC or TPC, is a specialized chiral derivatizing agent (CDA) utilized primarily in the stereochemical resolution of chiral amines and alcohols via Gas Chromatography-Mass Spectrometry (GC-MS).[1] By converting enantiomers into diastereomers, TPC allows researchers to separate optical isomers on standard achiral stationary phases.[1]

This guide provides a comprehensive technical analysis of TPC, focusing on its physicochemical properties, synthesis logic, and application protocols in drug development and forensic toxicology.[1]

Physicochemical Profile

The molecular weight of N-Trifluoroacetyl-L-prolyl chloride is 229.58 g/mol .[1][2][3][4]

Table 1: Core Chemical Specifications

| Parameter | Specification |

| IUPAC Name | (2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride |

| Common Name | N-Trifluoroacetyl-L-prolyl chloride (TPC) |

| CAS Number | 36724-68-2 |

| Molecular Formula | |

| Molecular Weight | 229.58 g/mol |

| Physical State | Liquid (often supplied as 0.1 M in Dichloromethane) |

| Density | 1.308 g/mL at 25 °C |

| Boiling Point | ~306 °C (Predicted) |

| Chiral Configuration | L-isomer (S-configuration) |

| Stability | Moisture sensitive (hydrolyzes to acid form) |

Mechanistic Insight: Chiral Resolution